1-Bromo-2,5-dichloro-3-fluorobenzene

CAS No.: 202865-57-4

Cat. No.: VC1976909

Molecular Formula: C6H2BrCl2F

Molecular Weight: 243.88 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 202865-57-4 |

|---|---|

| Molecular Formula | C6H2BrCl2F |

| Molecular Weight | 243.88 g/mol |

| IUPAC Name | 1-bromo-2,5-dichloro-3-fluorobenzene |

| Standard InChI | InChI=1S/C6H2BrCl2F/c7-4-1-3(8)2-5(10)6(4)9/h1-2H |

| Standard InChI Key | CAYJMDVKWMVOLG-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)Cl)Br)Cl |

| Canonical SMILES | C1=C(C=C(C(=C1F)Cl)Br)Cl |

Introduction

Chemical Identity and Structure

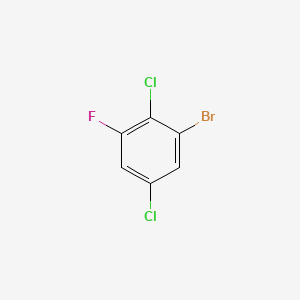

1-Bromo-2,5-dichloro-3-fluorobenzene features a benzene ring substituted with bromine at position 1, chlorine atoms at positions 2 and 5, and fluorine at position 3. This strategic arrangement of halogens creates a molecule with distinctive chemical reactivity and physical properties due to the different electronegativities and atomic radii of the halogen substituents .

Chemical Identifiers

The compound is characterized by the following chemical identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 202865-57-4 |

| Molecular Formula | C₆H₂BrCl₂F |

| Molecular Weight | 243.89 g/mol |

| MDL Number | MFCD00142585 |

| InChI | InChI=1S/C6H2BrCl2F/c7-4-1-3(8)2-5(10)6(4)9/h1-2H |

| InChI Key | CAYJMDVKWMVOLG-UHFFFAOYSA-N |

| SMILES | C1(Br)=CC(Cl)=CC(F)=C1Cl |

| European Community (EC) Number | 606-489-2 |

| DSSTox Substance ID | DTXSID60347160 |

| PubChem CID | 618513 |

The compound has several synonyms including 2,5-dichloro-3-fluorobromobenzene, 3-bromo-2,5-dichloro-1-fluorobenzene, and 2-bromo-6-fluoro-1,4-phenylene dichloride .

Physical and Chemical Properties

1-Bromo-2,5-dichloro-3-fluorobenzene exists as a clear, colorless liquid at room temperature with specific physical and chemical properties that influence its handling, storage, and applications .

Physical Properties

Table 2: Physical and Chemical Properties of 1-Bromo-2,5-dichloro-3-fluorobenzene

These physical properties are crucial for laboratory handling and industrial applications. The relatively high boiling point of 232°C indicates strong intermolecular forces, likely due to the polarizing effects of the halogen substituents. The high density (1.823 g/cm³) is consistent with the presence of heavy halogen atoms in the molecular structure .

Applications and Research Significance

The unique arrangement of halogen atoms in 1-Bromo-2,5-dichloro-3-fluorobenzene makes it valuable in several applications, though specific research findings in the literature are somewhat limited.

Chemical Synthesis Applications

The compound serves as an important building block in organic synthesis, particularly in reactions where regioselective functionalization is required. Its multifunctional halogenated structure provides various reactive sites that can participate in:

-

Cross-coupling Reactions: Particularly Suzuki-Miyaura, Negishi, or Stille couplings, utilizing the differential reactivity of the bromine versus chlorine substituents.

-

Nucleophilic Aromatic Substitution: The presence of multiple electron-withdrawing halogens activates the benzene ring toward nucleophilic attack.

-

Metalation Chemistry: Halogen-metal exchange reactions to create organometallic intermediates for further transformations.

| Classification | Details |

|---|---|

| GHS Pictogram | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation |

| H319: Causes serious eye irritation | |

| H335: May cause respiratory irritation | |

| H302: Harmful if swallowed (10%) | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| P264b: Wash thoroughly after handling | |

| P271: Use only outdoors or in a well-ventilated area | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Comparison with Structurally Related Compounds

Examining structurally related halogenated benzenes provides context for understanding the specific properties and applications of 1-Bromo-2,5-dichloro-3-fluorobenzene.

Comparative Analysis

Table 3: Comparison of 1-Bromo-2,5-dichloro-3-fluorobenzene with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | C₆H₂BrCl₂F | 243.89 | Reference compound |

| 1-Bromo-2,3-dichloro-5-fluorobenzene | 1000577-58-1 | C₆H₂BrCl₂F | 243.89 | Different positions of chlorine atoms (2,3 vs. 2,5) |

| 1-Bromo-2,4-dichloro-3-fluorobenzene | 1000573-15-8 | C₆H₂BrCl₂F | 243.89 | Different positions of chlorine atoms (2,4 vs. 2,5) |

| 1-Bromo-2-chloro-3-fluorobenzene | 883499-24-9 | C₆H₃BrClF | 209.45 | Contains only one chlorine atom |

| 5-Bromo-1,3-dichloro-2-fluorobenzene | 17318-08-0 | C₆H₂BrCl₂F | 243.89 | Different numbering convention for same structure |

The positional isomers listed above have identical molecular formulas and weights but differ in the arrangement of substituents around the benzene ring . These subtle structural differences can significantly influence reactivity patterns, making each isomer valuable for specific synthetic applications.

Structure-Property Relationships

The position of halogen substituents affects several key properties:

| Parameter | Specification |

|---|---|

| Typical Purity | 97-99% |

| Available Quantities | 1g, 5g, 25g, 100g, 500g |

| Lead Time | 4-6 weeks (for certain suppliers) |

The compound is typically supplied with analytical data confirming identity and purity, including NMR spectra and certificates of analysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume